molecular formula C20H24N2O4S B322113 N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide

Cat. No.: B322113
M. Wt: 388.5 g/mol
InChI Key: DAIVPTGYXPHRSE-UHFFFAOYSA-N
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Description

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is a complex organic compound with the molecular formula C20H24N2O4S and a molecular weight of 388.48056 . This compound is characterized by its unique structure, which includes a cyclohexane ring, a sulfonyl group, and a methoxyaniline moiety. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the Methoxyaniline Intermediate: This step involves the reaction of aniline with methoxybenzene under specific conditions to form the methoxyaniline intermediate.

    Sulfonylation: The methoxyaniline intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Cyclohexanecarboxamide Formation: Finally, the sulfonylated intermediate is reacted with cyclohexanecarboxylic acid or its derivatives to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions .

Scientific Research Applications

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The methoxyaniline moiety may also contribute to its binding affinity and specificity, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide can be compared with other similar compounds, such as:

    N-{4-[(4-aminophenyl)sulfonyl]phenyl}cyclohexanecarboxamide: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzoic acid: The replacement of the cyclohexane ring with a benzene ring can lead to differences in the compound’s physical and chemical properties.

    N-{4-[(4-methoxyanilino)sulfonyl]phenyl}cyclohexanecarboxylate: The ester form of the compound may exhibit different solubility and stability characteristics.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C20H24N2O4S/c1-26-18-11-7-17(8-12-18)22-27(24,25)19-13-9-16(10-14-19)21-20(23)15-5-3-2-4-6-15/h7-15,22H,2-6H2,1H3,(H,21,23)

InChI Key

DAIVPTGYXPHRSE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3

Origin of Product

United States

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